molecular formula C20H36N13O17P3 B12376269 Guanosine 5'-triphosphate-5'-adenosine (triammonium)

Guanosine 5'-triphosphate-5'-adenosine (triammonium)

Cat. No.: B12376269
M. Wt: 823.5 g/mol
InChI Key: JKQIMADCKODNKE-JYSBNCGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine 5’-triphosphate-5’-adenosine (triammonium) is a compound that serves as a 5′ cap analog and is used in the synthesis of RNA in vitro.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 5’-triphosphate-5’-adenosine (triammonium) involves the esterification of guanosine 5′- (tetrahydrogen triphosphate) with adenosine. The reaction typically requires specific conditions to ensure the correct formation of the ester bond .

Industrial Production Methods

Industrial production methods for Guanosine 5’-triphosphate-5’-adenosine (triammonium) are not widely documented.

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-triphosphate-5’-adenosine (triammonium) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized nucleotides, while substitution reactions may yield various nucleotide analogs .

Scientific Research Applications

Guanosine 5’-triphosphate-5’-adenosine (triammonium) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Guanosine 5’-triphosphate-5’-adenosine (triammonium) involves its role as a 5′ cap analog. It interacts with enzymes involved in RNA synthesis, acting as a substrate or inhibitor depending on the context. The molecular targets include various RNA polymerases and other enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

    Guanosine 5’-triphosphate (GTP): A purine trinucleotide involved in various cellular processes.

    Adenosine 5’-triphosphate (ATP): A nucleotide that serves as a primary energy carrier in cells.

    Cytidine 5’-triphosphate (CTP): A nucleotide involved in the synthesis of RNA.

Uniqueness

Guanosine 5’-triphosphate-5’-adenosine (triammonium) is unique due to its dual nature as both a guanosine and adenosine analog. This dual functionality allows it to interact with a broader range of enzymes and molecular targets compared to other nucleotides .

Properties

Molecular Formula

C20H36N13O17P3

Molecular Weight

823.5 g/mol

IUPAC Name

[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;azane

InChI

InChI=1S/C20H27N10O17P3.3H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35;;;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35);3*1H3/t6-,7-,10?,11?,12+,13+,18-,19-;;;/m1.../s1

InChI Key

JKQIMADCKODNKE-JYSBNCGYSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N.N.N.N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N.N.N.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.